molecular formula C11H11N3OS2 B2796631 2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-71-5

2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2796631
CAS No.: 864917-71-5
M. Wt: 265.35
InChI Key: YJKBPMDZCAMJDB-UHFFFAOYSA-N
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Description

2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of m-tolylthiosemicarbazide with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters, such as temperature, solvent, and reaction time, is crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing other heterocyclic compounds.

    Biology: Exhibits antibacterial and antifungal activities, making it useful in microbiological studies.

    Medicine: Investigated for its potential anticancer properties and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3-(m-Tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the m-tolyl group enhances its lipophilicity and potential interactions with biological targets .

Properties

IUPAC Name

2-[[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS2/c1-7-3-2-4-8(5-7)10-13-11(17-14-10)16-6-9(12)15/h2-5H,6H2,1H3,(H2,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKBPMDZCAMJDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NSC(=N2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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